5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Description
The compound 5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic molecule featuring a benzo[d]oxazol-2(3H)-one core modified with a 3-methyl substituent and a sulfonyl-linked dihydroisoxazolo[4,5-c]pyridine moiety. Its design combines features of benzoxazolone derivatives (known for allelochemical and antimicrobial properties ) and isoxazolopyridine systems (often explored for their metabolic stability and receptor interactions). The sulfonyl bridge may enhance solubility and influence binding affinity compared to nitro or halogenated analogs .
Properties
IUPAC Name |
5-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-16-11-6-10(2-3-13(11)21-14(16)18)23(19,20)17-5-4-12-9(8-17)7-15-22-12/h2-3,6-7H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXLVVZYZRJCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=C(C3)C=NO4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for Ether Linkage
A Mitsunobu-based approach replaces sulfonylation with ether formation. Using DIAD and PPh₃, 5-hydroxybenzoxazolone couples with alcohols, though this method is less efficient (45–50% yield).
Catalytic Dearomatization
Electrophilic dearomatization of nitro-substituted intermediates, as described for isoxazolo[4,3-b]pyridines, could enable functionalization at position 5 without sulfonylation, but this remains untested for the target compound.
Challenges and Optimization Strategies
- Regioselectivity in Cyclization : Iodine(I) chloride ensures preferential formation of the [4,5-c] regioisomer over [4,3-b] derivatives.
- Sulfonyl Chloride Stability : Chlorobenzene suppresses hydrolysis of 7 , critical for high-purity coupling.
- Purification : Silica gel chromatography with EtOAc/hexane (60:40) effectively isolates the target compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzooxazole ring.
Reduction: : Reduction reactions can target the nitro groups if present as substituents on the aromatic rings.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic media.
Reduction: : Sodium borohydride or lithium aluminium hydride in aprotic solvents.
Substitution: : Friedel-Crafts catalysts (e.g., aluminum chloride) for electrophilic substitution; nucleophiles such as amines or alkoxides in appropriate solvents for nucleophilic substitution.
Major Products Formed
Oxidation: : Formation of benzooxazole-quinone derivatives.
Reduction: : Reduced nitro derivatives or hydrogenation products.
Substitution: : Various substituted benzooxazole or dihydroisoxazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is studied for its role as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to probe interactions with various biomolecules, given its distinct functional groups that can form hydrogen bonds, π-π interactions, and other non-covalent interactions.
Medicine
The compound is investigated for potential therapeutic applications, particularly in the design of enzyme inhibitors or receptor modulators. Its sulfonyl group and heterocyclic rings are often crucial for binding to active sites of biological targets.
Industry
Industrially, the compound might be used in the development of advanced materials, such as polymers or dyes, due to its stable and reactive nature.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The benzooxazole and dihydroisoxazole rings can engage in various binding interactions, while the sulfonyl group often plays a crucial role in forming strong dipolar interactions with target molecules. These interactions can inhibit enzyme activity or modulate receptor function, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]oxazol-2(3H)-one Derivatives
The evidence highlights several analogs with modifications at the 5-position of the benzoxazolone ring:
Key Observations :
- The nitro group in Compound 1 and 2 is associated with synthetic utility but introduces toxicity risks .
Sulfonyl-Linked Heterocyclic Compounds
Compounds with sulfonyl-linked bicyclic systems, such as dihydrothieno[3,2-c]pyridine derivatives (e.g., Compounds 72–75 in ), demonstrate strong antimicrobial activity against Gram-positive/-negative bacteria and fungi .
Key Differences :
- The isoxazolo ring in the target compound may offer improved metabolic stability over thieno analogs due to reduced susceptibility to oxidative degradation.
- The benzo[d]oxazolone core (vs. spiro-thiazolidines in ) may confer distinct target selectivity, particularly in plant or microbial systems .
Biological Activity
The compound 5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a unique structure that incorporates a dihydroisoxazole moiety fused with a pyridine ring and a sulfonyl group attached to a benzo[d]oxazole core. The molecular formula is with a molecular weight of approximately 417.5 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Modulation : Interaction with cell surface receptors could alter signal transduction pathways, affecting cellular responses and potentially leading to anti-inflammatory or anti-cancer effects.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Biological Activity
Research indicates that compounds containing isoxazole and pyridine moieties often exhibit diverse biological activities. The specific activities of This compound include:
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in preclinical models, suggesting potential applications in neurodegenerative diseases.
Anticancer Activity
A study conducted on related compounds demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Antimicrobial Efficacy
In vitro assays revealed that compounds with similar structural features inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and interference with metabolic processes .
Neuroprotection
Research on derivatives indicated that they could protect neuronal cells from oxidative stress-induced damage. This was attributed to their ability to scavenge free radicals and modulate inflammatory responses .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O3 |
| Molecular Weight | 417.5 g/mol |
| LogP | 3.536 |
| PSA (Polar Surface Area) | 78.6 Ų |
Q & A
Q. How to evaluate abiotic degradation pathways in environmental matrices?
- Methodology : Conduct photolysis studies under simulated sunlight (300–800 nm) with TiO as a catalyst. Use LC-QTOF-MS to identify transformation products (TPs). Hydrolysis studies (pH 5–9, 50°C) should track pseudo-first-order kinetics. Apply QSAR models to assess TP ecotoxicity .
Q. What techniques elucidate the role of the sulfonyl group in target binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
